methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a pyrazole substituent at the 4-position. Its structure includes:
- A methyl ester group at position 5 of the tetrahydropyrimidine ring.
- A 6-methyl substituent on the tetrahydropyrimidine core.
- A pyrazole ring substituted with a phenyl group and a 3-methyl-4-propoxyphenyl moiety.
This compound is structurally related to Biginelli reaction products, which are known for diverse pharmacological activities, including antimicrobial and antitumor properties .
Properties
Molecular Formula |
C26H28N4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H28N4O4/c1-5-13-34-21-12-11-18(14-16(21)2)23-20(15-30(29-23)19-9-7-6-8-10-19)24-22(25(31)33-4)17(3)27-26(32)28-24/h6-12,14-15,24H,5,13H2,1-4H3,(H2,27,28,32) |
InChI Key |
NEELYOVHABVRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the tetrahydropyrimidine core. Key reagents include substituted phenylhydrazines, β-keto esters, and aldehydes. The reactions are often carried out under reflux conditions with appropriate solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production. Purification steps, including recrystallization and chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Ester Group Modifications
Key Insight : Methyl esters generally exhibit better solubility in aqueous-organic mixtures compared to bulkier esters (e.g., isopropyl), which may favor in vitro assays .
Pyrazole Substituent Variations
Key Insight : Electron-withdrawing groups (e.g., Cl) on the pyrazole ring correlate with increased bioactivity, while alkoxy groups (e.g., propoxy) improve pharmacokinetic profiles .
Functional Group Modifications: Oxo vs. Thioxo
Key Insight : The oxo group facilitates stronger hydrogen bonding networks, improving crystallinity and stability, whereas thioxo derivatives may exhibit altered solubility .
Fused Ring Systems ()
The thiazolo[3,2-a]pyrimidine fused-ring system in ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate introduces:
- Electronic Effects : The sulfur atom in the thiazole ring alters electron distribution, affecting binding affinity .
Biological Activity
Methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound based on available research findings, including case studies and synthesis methods.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine ring and a pyrazole moiety , along with multiple aromatic substituents. Its molecular formula is C₃₁H₃₃N₃O₃, with a molecular weight of approximately 505.6 g/mol. The structural diversity contributes to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃N₃O₃ |
| Molecular Weight | 505.6 g/mol |
| Key Functional Groups | Tetrahydropyrimidine, Pyrazole, Aromatic Rings |
Biological Activity
The biological activity of the compound has been primarily investigated in the context of its potential therapeutic applications. Preliminary studies indicate that it may exhibit:
Enzyme Inhibition Studies
Research into related tetrahydropyrimidine compounds has highlighted their role in inhibiting enzymes such as phospholipase A2 and reverse transcriptase . These findings suggest that the compound could play a role in drug development aimed at treating conditions linked to these enzymes.
Synthesis Methods
The synthesis of the compound typically involves multi-step organic reactions, often beginning with readily available precursors. Key steps may include:
- Formation of the Tetrahydropyrimidine Ring : Utilizing Biginelli-type reactions which combine aldehydes, urea derivatives, and β-keto esters under acidic conditions.
- Introduction of the Pyrazole Moiety : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Functional Group Modifications : Further modifications can enhance biological activity by altering substituents on the aromatic rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
